Cas no 2305253-78-3 (1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- AT22193
- 1-(1-METHYL-1H-IMIDAZOL-4-YL)ETHAN-1-AMINE 2HCL
- 1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
- Z3613175481
- EN300-6759994
- starbld0005530
- 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
- 2305253-78-3
-
- インチ: 1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H
- InChIKey: ZJJOSGLKFGRGPG-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1(C)C=NC(=C1)C(C)N
計算された属性
- せいみつぶんしりょう: 197.0486528g/mol
- どういたいしつりょう: 197.0486528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 94.3
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6759994-2.5g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95.0% | 2.5g |
$1539.0 | 2025-03-13 | |
Enamine | EN300-6759994-10.0g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95.0% | 10.0g |
$3376.0 | 2025-03-13 | |
Aaron | AR027ZBO-2.5g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95% | 2.5g |
$2142.00 | 2025-02-15 | |
Aaron | AR027ZBO-5g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95% | 5g |
$3156.00 | 2025-02-15 | |
Enamine | EN300-6759994-1.0g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95.0% | 1.0g |
$785.0 | 2025-03-13 | |
Aaron | AR027ZBO-50mg |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95% | 50mg |
$276.00 | 2025-02-15 | |
Aaron | AR027ZBO-100mg |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95% | 100mg |
$399.00 | 2025-02-15 | |
Aaron | AR027ZBO-250mg |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95% | 250mg |
$560.00 | 2025-02-15 | |
Aaron | AR027ZBO-10g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95% | 10g |
$4667.00 | 2023-12-15 | |
Enamine | EN300-6759994-0.05g |
1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |
2305253-78-3 | 95.0% | 0.05g |
$182.0 | 2025-03-13 |
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochlorideに関する追加情報
Comprehensive Overview of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 2305253-78-3)
The compound 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 2305253-78-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an imidazole ring and an amine functional group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzyme inhibitors and receptor modulators. The dihydrochloride salt form enhances its solubility, which is critical for in vitro and in vivo studies.
In recent years, the demand for heterocyclic compounds like 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has surged due to their versatility in medicinal chemistry. The imidazole moiety is a common scaffold in many FDA-approved drugs, particularly those targeting central nervous system (CNS) disorders and anti-inflammatory pathways. This compound's amine group further allows for facile derivatization, enabling the creation of libraries for high-throughput screening (HTS). Such libraries are essential for identifying lead compounds in drug development pipelines.
The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves multi-step organic reactions, often starting from commercially available imidazole derivatives. Key steps include N-methylation and reductive amination, followed by salt formation to improve stability. The purity of the final product is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques ensure the compound meets the stringent requirements for pharmaceutical-grade intermediates.
One of the most searched questions related to this compound is: "What are the applications of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in drug discovery?" The answer lies in its role as a building block for designing molecules that interact with biological targets such as G-protein-coupled receptors (GPCRs) and kinases. Its structural features mimic those found in natural ligands, making it a promising candidate for structure-activity relationship (SAR) studies. Additionally, its water solubility due to the dihydrochloride form facilitates biological assays and formulation development.
Another trending topic in the scientific community is the use of computational chemistry to predict the binding affinity of derivatives of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Tools like molecular docking and quantitative structure-activity relationship (QSAR) models help researchers prioritize compounds for synthesis. This approach aligns with the growing emphasis on rational drug design and cost-effective R&D strategies. The compound's imidazole core is particularly amenable to such computational analyses due to its well-characterized electronic properties.
From a commercial perspective, 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. Its pricing and availability are influenced by factors such as batch size, purity specifications, and regulatory compliance. Researchers often seek custom synthesis services to obtain analogs tailored to their specific projects, highlighting the compound's adaptability in bespoke chemical solutions.
In conclusion, 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 2305253-78-3) represents a critical tool in modern medicinal chemistry. Its applications span from lead compound identification to preclinical development, driven by its structural versatility and pharmacophore potential. As the pharmaceutical industry continues to explore novel therapeutic targets, this compound is poised to remain a cornerstone in innovative drug discovery efforts.
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